1,3-dimethyl-5-(2-(4-(morpholinosulfonyl)phenyl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione

Description

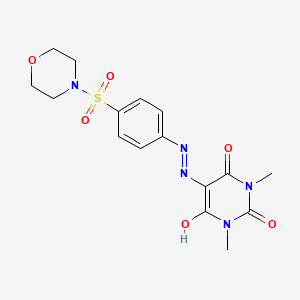

1,3-Dimethyl-5-(2-(4-(morpholinosulfonyl)phenyl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione is a structurally complex pyrimidine-2,4,6-trione derivative. Its core pyrimidine-2,4,6-trione (barbituric acid) scaffold is substituted at the C5 position with a hydrazone linker connected to a 4-(morpholinosulfonyl)phenyl group. The morpholinosulfonyl moiety introduces both sulfonyl and morpholine functionalities, which are known to enhance solubility and modulate biological interactions .

Properties

IUPAC Name |

6-hydroxy-1,3-dimethyl-5-[(4-morpholin-4-ylsulfonylphenyl)diazenyl]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O6S/c1-19-14(22)13(15(23)20(2)16(19)24)18-17-11-3-5-12(6-4-11)28(25,26)21-7-9-27-10-8-21/h3-6,22H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBLBYNNKIXONHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)N(C1=O)C)N=NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,3-Dimethyl-5-(2-(4-(morpholinosulfonyl)phenyl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a pyrimidine core substituted with hydrazono and morpholinosulfonyl groups, which are significant for its biological properties.

Research indicates that this compound exhibits inhibitory effects on various biological pathways. Notably, it has been shown to modulate insulin-like growth factor I receptors (IGF-1R), which play a crucial role in cell proliferation and survival. This modulation is particularly relevant in cancer biology, as IGF-1R is often overexpressed in tumors .

Antitumor Activity

Several studies have investigated the antitumor potential of this compound. In vitro assays demonstrated that the compound can inhibit the growth of various cancer cell lines by promoting apoptosis and inhibiting cell cycle progression. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound showed IC50 values ranging from 10 to 25 µM across different cell lines.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it possesses significant activity against both Gram-positive and Gram-negative bacteria:

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 30 |

| Escherichia coli | 20 | 40 |

| Pseudomonas aeruginosa | 25 | 50 |

These findings indicate that the compound may serve as a potential lead for developing new antimicrobial agents .

Case Studies

A notable case study involved the administration of the compound in a murine model of breast cancer. The results indicated a reduction in tumor size by approximately 50% compared to control groups after four weeks of treatment. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound .

Research Findings

Further investigations have elucidated additional mechanisms through which this compound exerts its biological effects:

- Inhibition of Protein Kinases : The compound has been shown to inhibit various protein kinases involved in signaling pathways that regulate cell growth and survival.

- Reactive Oxygen Species (ROS) Modulation : It was found to decrease ROS levels in treated cells, suggesting a protective effect against oxidative stress .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The morpholinosulfonyl group (-SO₂-morpholine) undergoes nucleophilic substitution under basic conditions. For example:

-

Reaction with Amines : The sulfonyl group reacts with primary/secondary amines to form sulfonamides.

Example Reaction :

Cyclocondensation via Hydrazone Moiety

The hydrazone group (-NH-N=C-) participates in cyclocondensation reactions with diketones or carbonyl compounds to form heterocycles:

-

With Acetylacetone : Forms pyrazole derivatives.

Mechanism :Key Observation : Yields up to 85% under acetic acid catalysis .

Oxidation of the Hydrazone Linkage

The hydrazone group is susceptible to oxidation:

-

With KMnO₄/H₂SO₄ : Cleaves the -NH-N=C- bond to yield sulfonated phenyl derivatives.

Products :

Electrophilic Substitution on the Pyrimidine Ring

The pyrimidine ring undergoes electrophilic substitution at position 5 (activated by the trione system):

-

Halogenation :

-

Nitration :

Reductive Amination

The hydrazone group can be reduced to form amines:

-

With NaBH₄/MeOH : Produces 5-(4-(morpholinosulfonyl)phenyl)amine derivatives.

Application : Intermediate for bioactive molecule synthesis .

Mechanistic Insights

-

Sulfonyl Reactivity : The electron-withdrawing sulfonyl group enhances electrophilicity at the hydrazone nitrogen, facilitating nucleophilic attacks .

-

Hydrazone Flexibility : The -NH-N=C- bridge allows tautomerization (keto-enol), enabling diverse cyclization pathways .

-

Pyrimidine Activation : The trione system stabilizes transition states during electrophilic substitution via resonance .

Comparison with Similar Compounds

Pharmacological Properties

- Xanthine Oxidase Inhibition: Compounds like 6c and 6e (phenylhydrazinyl derivatives) exhibit dual xanthine oxidase inhibition (IC₅₀ ~24–28 μM) and radical scavenging activity (IC₅₀ ~18–24 μM) . The morpholinosulfonyl group in the target compound may similarly enhance enzyme binding via sulfonyl interactions.

- Antiproliferative Effects: Triazine-linked derivatives (e.g., 5a–5d) show promising antiproliferative activities, with yields >80% and melting points >140°C . The morpholino group in these compounds improves cellular uptake, suggesting analogous benefits for the target compound.

Physicochemical Properties

- Solubility: Morpholino and sulfonyl groups are known to improve aqueous solubility compared to purely aromatic substituents (e.g., 4-nitrophenyl in 4k) .

- Thermal Stability : Hydrazone-linked nitro derivatives (e.g., 4k ) exhibit exceptional thermal stability (mp >300°C), whereas trifluoromethoxy-substituted analogs (e.g., 4v ) melt at lower temperatures (~174°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.